tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound featuring a tert-butyl ester group. This compound is notable for its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of the tert-butyl group imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable diamine with a diester, followed by selective functional group transformations to introduce the hydroxymethyl and tert-butyl ester groups. Reaction conditions often include the use of strong bases or acids to facilitate cyclization and esterification reactions.
Industrial Production Methods
Industrial production of this compound may employ continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for precise temperature and pressure control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diazabicyclo[3.2.1]octane core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of the corresponding alcohol from the ester.
Substitution: Introduction of new functional groups onto the bicyclic core.
Scientific Research Applications
Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-7-carboxylate
- Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-6-carboxylate
Uniqueness
The unique aspect of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-8-carboxylate lies in its specific substitution pattern on the bicyclic core, which imparts distinct reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFNBMKSZPAMM-UTLUCORTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](NC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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